Tabimorelin hémifumarate
Vue d'ensemble
Description
Tabimorelin hemifumarate is a potent, orally active ghrelin receptor agonist. It is known for its ability to stimulate the release of growth hormone from the pituitary gland. The compound has a molecular weight of 586.73 and the chemical formula C₃₂H₄₀N₄O₃·½C₄H₄O₄
Applications De Recherche Scientifique
Tabimorelin hemifumarate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study peptide synthesis and receptor binding.
Biology: Investigated for its role in modulating growth hormone release and its effects on metabolism.
Medicine: Potential therapeutic agent for treating growth hormone deficiencies and related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
Target of Action
Tabimorelin hemifumarate is a potent, orally active agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a) . The primary role of GHS-R1a is to stimulate the release of growth hormone (GH) from the pituitary gland .
Mode of Action
Tabimorelin hemifumarate interacts with the GHS-R1a receptor, mimicking the effects of the endogenous peptide agonist ghrelin . This interaction stimulates the release of GH from rat pituitary cells .
Biochemical Pathways
The activation of the GHS-R1a receptor by Tabimorelin hemifumarate leads to the release of GH, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1) . This compound also induces hyperphagia and adiposity in lean rats .
Pharmacokinetics
It is known that the compound is orally active , suggesting good bioavailability.
Result of Action
Tabimorelin hemifumarate results in sustained increases in levels of GH and IGF-1, along with smaller transient increases in levels of other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin . It also induces hyperphagia and adiposity in lean rats .
Analyse Biochimique
Biochemical Properties
Tabimorelin hemifumarate interacts with the ghrelin receptor (GHS-R1a), acting as a potent agonist . It has a Ki value of 50 nM at human recombinant GHS-R1a . This interaction stimulates the release of GH from rat pituitary cells .
Cellular Effects
Tabimorelin hemifumarate influences cell function by stimulating GH release . This can impact cell signaling pathways, gene expression, and cellular metabolism. It does not induce hyperphagia and adiposity in leptin signaling-deficient ZDF rats .
Molecular Mechanism
At the molecular level, Tabimorelin hemifumarate binds to the ghrelin receptor (GHS-R1a), acting as an agonist . This binding interaction stimulates the release of GH, potentially influencing gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Tabimorelin hemifumarate vary with different dosages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tabimorelin hemifumarate involves multiple steps, starting from the appropriate amino acids and other organic compounds. The key steps include peptide coupling reactions, protection and deprotection of functional groups, and purification processes. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of Tabimorelin hemifumarate typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tabimorelin hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: Used to reduce specific functional groups to achieve the desired chemical structure.
Substitution: Involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific step in the synthesis process .
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final Tabimorelin hemifumarate compound. Each intermediate is carefully purified and characterized to ensure the integrity of the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ghrelin: The natural ligand for the ghrelin receptor, which also stimulates growth hormone release.
MK-677 (Ibutamoren): Another ghrelin receptor agonist with similar effects on growth hormone release.
GHRP-6: A growth hormone-releasing peptide that acts on the same receptor.
Uniqueness of Tabimorelin Hemifumarate
Tabimorelin hemifumarate is unique due to its high potency and oral bioavailability. Unlike some other growth hormone secretagogues, it can be administered orally, making it more convenient for clinical use. Additionally, its dual action as a ghrelin receptor agonist and CYP3A4 inhibitor provides a unique profile that can be advantageous in certain therapeutic contexts .
Activité Biologique
Tabimorelin hemifumarate is a synthetic compound that acts as a potent agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor type 1a (GHS-R1a). This compound has garnered attention for its significant role in stimulating growth hormone (GH) release and influencing various metabolic processes. This article explores the biological activity of tabimorelin hemifumarate, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Tabimorelin hemifumarate mimics the action of the endogenous hormone ghrelin by binding to GHS-R1a receptors located in the hypothalamus and pituitary gland. This interaction triggers a cascade of events leading to the release of growth hormone-releasing hormone (GHRH) from the hypothalamus, which subsequently stimulates GH secretion from the pituitary gland. The overall biochemical pathway can be summarized as follows:
- Binding : Tabimorelin hemifumarate binds to GHS-R1a.
- GHRH Release : Activation of GHS-R1a promotes GHRH release.
- GH Secretion : Increased GHRH levels stimulate GH release from the pituitary gland.
- IGF-1 Production : Elevated GH levels lead to increased production of insulin-like growth factor 1 (IGF-1) in peripheral tissues.
Key Biological Effects
Tabimorelin hemifumarate has been shown to produce sustained increases in GH and IGF-1 levels, alongside transient elevations in other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin . The compound's pharmacological profile includes:
- Potency : It exhibits a Ki value of 50 nM at human recombinant GHS-R1a and an EC50 value of 2.7 nM for stimulating GH release from rat pituitary cells .
- Oral Bioavailability : Unlike many other growth hormone secretagogues, tabimorelin is orally active, making it more convenient for potential therapeutic applications .
- Metabolic Effects : It induces hyperphagia (increased appetite) and adiposity (fat accumulation) in certain animal models, suggesting a role in appetite regulation .
Pharmacokinetics
The pharmacokinetic properties of tabimorelin hemifumarate indicate that it is well-absorbed when administered orally. The compound's molecular weight is approximately 586.73 g/mol, and it has demonstrated solubility in various solvents:
Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
---|---|---|
Water | 5.29 | 10 with gentle warming |
DMSO | 58.67 | 100 |
Comparative Analysis with Similar Compounds
Tabimorelin hemifumarate shares similarities with other ghrelin receptor agonists and growth hormone secretagogues. A comparative analysis is presented in the table below:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ghrelin | Natural peptide hormone | Endogenous regulator of appetite |
Capromorelin | Growth hormone secretagogue | Administered subcutaneously |
MK-677 | Ghrelin receptor agonist | Known for its long half-life |
Hexarelin | Growth hormone releasing peptide | Potent but less selective than tabimorelin |
Liraglutide | GLP-1 analog | Primarily used for diabetes treatment |
Tabimorelin stands out due to its high potency, oral bioavailability, and specific targeting of GHS-R1a, making it particularly suitable for therapeutic applications related to growth hormone modulation.
Case Studies and Research Findings
Several studies have investigated the effects of tabimorelin hemifumarate on growth hormone levels and metabolic outcomes:
Propriétés
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJPWXYLLPOPW-LWTUVRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H84N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.